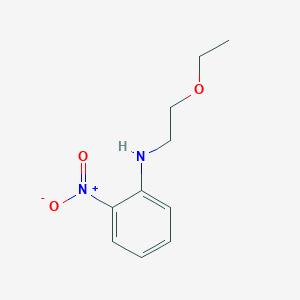
N-(2-Ethoxyethyl)-2-nitroaniline
概要
説明
N-(2-Ethoxyethyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
N-(2-Ethoxyethyl)-2-nitroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that inhibit oncogenic proteins such as c-MYC, which is implicated in several cancers .
1.2 Case Study: c-MYC Inhibitors
A medicinal chemistry program identified this compound derivatives that effectively reduce c-MYC protein levels in cancer cell lines. The research highlighted the compound's ability to mimic gene knockdown effects, suggesting its potential as a therapeutic agent against MYC-driven cancers .
Applications in Dyes and Pigments
2.1 Use in Colorants
This compound is also employed as an intermediate in the production of azo dyes and pigments. Azo dyes are widely used due to their vibrant colors and stability. The nitroaniline group enhances the reactivity of the compound, making it suitable for creating various colorants used in textiles and coatings .
2.2 Data Table: Common Dyes Derived from Nitroanilines
| Dye Name | Application Area | Chemical Structure |
|---|---|---|
| Acid Red 1 | Textiles | C18H14N2O7S |
| D&C Red 21 | Cosmetics | C20H12N2O5 |
| Direct Black 38 | Leather | C24H20N4O4 |
Environmental Monitoring and Safety
3.1 Toxicological Studies
Research indicates that compounds like this compound may pose health risks due to their potential toxicity. Studies have linked exposure to aromatic amines with adverse health effects, including carcinogenicity . Therefore, understanding its environmental impact is critical for safe handling and usage.
3.2 Regulatory Considerations
The compound's classification under various chemical safety regulations necessitates monitoring its use in consumer products and industrial applications. The Environmental Protection Agency (EPA) emphasizes the need for biomonitoring chemicals that could potentially harm human health, particularly those used in consumer goods .
Synthesis Techniques
4.1 Synthetic Pathways
The synthesis of this compound typically involves the nitration of an aniline derivative followed by alkylation with ethylene oxide or similar reagents. This process allows for the introduction of functional groups that enhance its reactivity and applicability in various chemical reactions .
化学反応の分析
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation or chemical reduction to form N-(2-ethoxyethyl)-1,2-phenylenediamine.
Conditions and Outcomes
-
Catalytic Hydrogenation : H₂ gas over palladium-on-carbon (Pd/C) in ethanol at 25°C for 6 hours yields the amine .
-
Chemical Reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) reduces the nitro group selectively, preserving the ethoxyethyl chain .
Applications : The resulting diamine serves as a precursor to benzimidazoles, which are pharmacologically active heterocycles .
Diazotization and Azo Coupling
The aromatic amine (post-reduction) forms a diazonium salt under acidic conditions, enabling coupling reactions:
Diazotization
-
Reagents : NaNO₂ (1.2 equiv) in HCl (0–5°C)
-
Product : Diazonium salt intermediate
Azo Coupling
The diazonium salt reacts with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes . For example, coupling with β-naphthol yields a bright orange dye .
Cyclization Reactions
N-(2-Ethoxyethyl)-2-nitroaniline participates in condensation reactions with diols to form nitrogen-containing heterocycles:
Quinoxaline Formation
Reaction with butane-2,3-diol under acidic conditions produces 2,3-dimethylquinoxaline (80% yield) .
Mechanism :
-
Nitro group reduction to amine in situ.
-
Condensation with diol to form a six-membered ring.
Conditions :
-
Solvent : Acetic acid
-
Temperature : 110°C
Electrophilic Aromatic Substitution (EAS)
The nitro group directs electrophiles to the meta position, while the ethoxyethyl side chain exerts minimal electronic influence:
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture
-
Product : 5-Nitro-N-(2-ethoxyethyl)-2-nitroaniline (minor product due to steric hindrance) .
Sulfonation
Stability and Side Reactions
The ethoxyethyl group exhibits stability under standard conditions but undergoes acidic cleavage in concentrated H₂SO₄ or HCl, yielding 2-nitroaniline and ethylene glycol ethyl ether .
特性
CAS番号 |
95893-88-2 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-8-7-11-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3 |
InChIキー |
GXVMJWFIOFNZLW-UHFFFAOYSA-N |
SMILES |
CCOCCNC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CCOCCNC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













